9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one
Brand Name: Vulcanchem
CAS No.: 88110-86-5
VCID: VC2901238
InChI: InChI=1S/C49H45N5O6/c1-57-41-27-23-37(24-28-41)48(35-15-7-3-8-16-35,36-17-9-4-10-18-36)53-47-51-45-44(46(56)52-47)50-33-54(45)34-59-43(31-55)32-60-49(38-19-11-5-12-20-38,39-21-13-6-14-22-39)40-25-29-42(58-2)30-26-40/h3-30,33,43,55H,31-32,34H2,1-2H3,(H2,51,52,53,56)
SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC
Molecular Formula: C49H45N5O6
Molecular Weight: 799.9 g/mol

9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one

CAS No.: 88110-86-5

Cat. No.: VC2901238

Molecular Formula: C49H45N5O6

Molecular Weight: 799.9 g/mol

* For research use only. Not for human or veterinary use.

9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one - 88110-86-5

Specification

CAS No. 88110-86-5
Molecular Formula C49H45N5O6
Molecular Weight 799.9 g/mol
IUPAC Name 9-[[1-hydroxy-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-2-yl]oxymethyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-purin-6-one
Standard InChI InChI=1S/C49H45N5O6/c1-57-41-27-23-37(24-28-41)48(35-15-7-3-8-16-35,36-17-9-4-10-18-36)53-47-51-45-44(46(56)52-47)50-33-54(45)34-59-43(31-55)32-60-49(38-19-11-5-12-20-38,39-21-13-6-14-22-39)40-25-29-42(58-2)30-26-40/h3-30,33,43,55H,31-32,34H2,1-2H3,(H2,51,52,53,56)
Standard InChI Key HUBQSCAIYJNLHI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC

Introduction

Chemical Identity and Structural Characteristics

9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one belongs to the purine derivative class of compounds. It features a purine core structure with elaborate substituents at positions 2 and 9. The compound contains two (4-methoxyphenyl)diphenylmethyl groups, one attached to the amino group at position 2 of the purine ring and another linked through an ether bond to a propane-2-yl moiety at position 9.

Identification Parameters

The compound can be identified through several standard chemical identifiers as shown in Table 1.

Table 1. Chemical Identification Parameters

ParameterValue
CAS Registry Number88110-86-5
Molecular FormulaC₄₉H₄₅N₅O₆
Molecular Weight799.9 g/mol
IUPAC Name9-[[1-hydroxy-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-2-yl]oxymethyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-purin-6-one
Standard InChIInChI=1S/C49H45N5O6/c1-57-41-27-23-37(24-28-41)48(35-15-7-3-8-16-35,36-17-9-4-10-18-36)53-47-51-45-44(46(56)52-47)50-33-54(45)34-59-43(31-55)32-60-49(38-19-11-5-12-20-38,39-21-13-6-14-22-39)40-25-29-42(58-2)30-26-40/h3-30,33,43,55H,31-32,34H2,1-2H3,(H2,51,52,53,56)
Standard InChIKeyHUBQSCAIYJNLHI-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC

The compound is also known by alternative names including "1,9-Dihydro-9-[[2-hydroxy-1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one."

Structural Features

The molecule consists of several key structural components:

  • A purine core (1H-purin-6(9H)-one) serving as the central scaffold

  • An amino group at position 2 of the purine ring substituted with a (4-methoxyphenyl)diphenylmethyl group

  • A complex substituent at position 9 consisting of a hydroxypropan-2-yl group linked through an ether bond

  • A second (4-methoxyphenyl)diphenylmethyl group connected through another ether linkage to the hydroxypropan-2-yl moiety

  • Two methoxy groups attached to specific phenyl rings in the molecule

Physicochemical Properties

The compound possesses distinctive physicochemical properties that are important for understanding its behavior in various environments and its potential applications in research and pharmaceutical development.

Physical Properties

The physical properties of 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one are summarized in Table 2.

Table 2. Physical Properties

PropertyValue
Physical StateSolid at room temperature
ColorWhite to off-white powder
SolubilityLimited water solubility; soluble in DMSO and organic solvents
Melting PointNot precisely determined
StabilityRelatively stable under normal conditions; sensitive to light
Storage ConditionsRecommended storage in dark place, inert atmosphere, 2-8°C

Chemical Reactivity

The compound's chemical reactivity is primarily determined by its functional groups:

  • The hydroxyl group can participate in esterification, etherification, and oxidation reactions

  • The purine core can undergo various nucleophilic substitution reactions

  • The amino group can participate in acylation and alkylation reactions

  • The methoxy groups can be cleaved under appropriate conditions

Synthesis and Preparation

Synthetic Routes

The synthesis of 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One reported method involves:

  • Initial reaction of 6H-purine with specific alkylating agents to introduce the propan-2-ol moiety

  • Subsequent modifications to attach the diphenylmethoxy groups

  • The process may include alkylation, substitution, and coupling reactions

The general synthesis pathway is complex and requires careful control of reaction conditions to achieve good yields and purity.

Purification Methods

Purification of the compound generally employs:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvents

  • HPLC techniques for analytical-grade purity

Biological and Pharmaceutical Significance

Biological Activity

Purine derivatives are known for their roles in biological systems, particularly in nucleic acid structures and metabolic processes. The unique structure of this compound suggests potential activity in various biological pathways.

Purines and their derivatives are important components of many biological molecules, including:

  • Nucleic acids (DNA and RNA)

  • Adenosine triphosphate (ATP) and other energy-carrying molecules

  • Signaling molecules and neurotransmitters

  • Enzyme cofactors

Pharmaceutical Applications

The compound appears to have potential pharmaceutical applications, particularly as an intermediate in the synthesis of other bioactive molecules. One specific application is as an intermediate in the synthesis of Ganciclovir Triphosphate Triethylamine Salt.

Ganciclovir is an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The structural features of 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one make it valuable in the synthesis pathway of such antiviral compounds.

Research Findings and Applications

Current Research Status

Current research on this compound is limited but focuses on:

  • Its role as a synthetic intermediate in pharmaceutical chemistry

  • Structure-activity relationship studies in purine derivative research

  • Potential applications in nucleoside analog development

Comparative Analysis

Table 3 provides a comparative analysis of this compound with related purine derivatives.

Table 3. Comparative Analysis with Related Purine Derivatives

CompoundMolecular Weight (g/mol)Key Structural DifferencesMain Applications
9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one799.9Complex substituents at positions 2 and 9Synthetic intermediate for antiviral compounds
2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one255.23Simpler structure; unsubstituted amino groupPharmaceutical research
1-{9-isopropyl-6-[(4-methoxyphenyl)amino]-9H-purin-2-yl}-3-methylpent-1-yn-3-ol379.5Alkynyl group; different substitution patternBiological studies

Analytical Methods

Identification and Characterization Techniques

Several analytical techniques are employed for the identification and characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Spectral Data

While comprehensive spectral data for this specific compound is limited in the available literature, typical spectral features would include:

  • ¹H NMR signals for aromatic protons from multiple phenyl rings

  • Characteristic purine proton signals

  • Methoxy proton signals

  • Hydroxyl and amino proton signals

  • Mass spectrum with a molecular ion peak at approximately m/z 800

Future Research Directions

Challenges and Opportunities

Challenges in working with this compound include:

  • Complex multi-step synthesis with potential yield and purity issues

  • Limited water solubility affecting formulation strategies

  • Structural complexity requiring advanced analytical techniques for characterization

Opportunities include:

  • Optimization of synthetic routes to improve accessibility

  • Exploration of structure modifications to enhance desired properties

  • Development of novel applications based on its unique structural features

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